molecular formula C19H18ClN3O3S2 B2856913 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797084-76-4

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2856913
CAS No.: 1797084-76-4
M. Wt: 435.94
InChI Key: DGEAHIDZDJNXNV-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenoxy group, a thiazolyl-pyrrolidinyl moiety, and a benzenesulfonamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step often involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy halide.

    Synthesis of the Thiazolyl-Pyrrolidinyl Intermediate: This step involves the formation of the thiazole ring, which can be achieved by cyclization reactions involving thioamides and α-haloketones. The pyrrolidine ring is then introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiazolyl-pyrrolidinyl intermediate in the presence of a sulfonyl chloride to form the target benzenesulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
  • 4-(2-bromophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
  • 4-(2-fluorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-17-3-1-2-4-18(17)26-15-5-7-16(8-6-15)28(24,25)22-14-9-11-23(13-14)19-21-10-12-27-19/h1-8,10,12,14,22H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEAHIDZDJNXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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